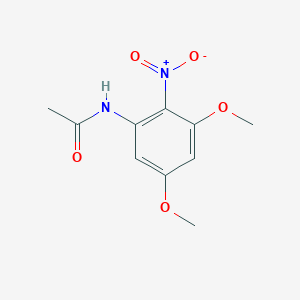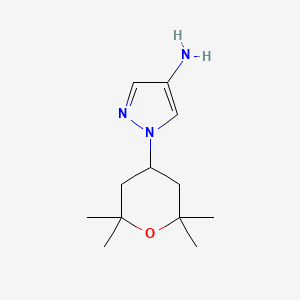![molecular formula C9H11N3 B13933718 N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine CAS No. 102839-57-6](/img/structure/B13933718.png)
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a unique structure that is of significant interest in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 2-bromo-5-iodopyridine with a suitable amine can yield the desired pyrrolopyridine core . The reaction conditions often involve the use of bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives
科学的研究の応用
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine: This compound has a similar structure but differs in the position of the nitrogen atoms and the substituents on the pyridine ring.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to different biological activities.
Uniqueness
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of a dimethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
102839-57-6 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
N,1-dimethylpyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3/c1-10-9-7-4-6-12(2)8(7)3-5-11-9/h3-6H,1-2H3,(H,10,11) |
InChIキー |
KPHYDUYEZOVMPO-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CC2=C1C=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)


![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)

![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)





